
N~3~-(2,4-dimethoxybenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N~3~-(2,4-dimethoxybenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide” is a complex organic molecule. It contains several functional groups including an amide group, a cinnoline group, and methoxy groups attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Unfortunately, without specific research or data on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, and the methoxy groups could potentially be demethylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could potentially increase its polarity, and the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Taste-Enhancing Agent
This compound has been studied for its potential as a taste-enhancing agent . It has shown promise in enhancing kokumi, umami, and salt tastes, which could be significant in the food industry for creating flavorful products with reduced sodium content .
Pharmaceutical Research
Due to the structural similarity with other bioactive cinnoline derivatives, this compound may have applications in pharmaceutical research. Cinnoline derivatives are known for their anticancer , antibacterial , and anti-inflammatory properties, making them valuable for drug development .
Molecular Docking Studies
The compound’s ability to bind and activate certain receptors suggests it could be used in molecular docking studies. This is crucial for understanding receptor-ligand interactions and developing new medications .
Chemical Synthesis
In synthetic chemistry, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules, given its reactive carboxamide group and stable cinnoline core .
Sensory Evaluation
It has been utilized in sensory evaluation studies to understand its impact on human taste perception, which is essential for developing new food additives .
Nutritional Science
Research into this compound’s taste-enhancing properties could lead to its application in nutritional science, particularly in creating diet foods that are both palatable and low in sodium .
Neurological Studies
Given the interest in cinnoline derivatives for their potential effects on brain disorders, this compound might be used in neurological studies to explore new treatments for neuroinflammation-related conditions .
Material Science
The structural features of this compound make it a candidate for material science research, where it could contribute to the development of new materials with specific desired properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenylcinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-18-13-12-16(21(14-18)31-2)15-25-24(29)22-23(28)19-10-6-7-11-20(19)27(26-22)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFORNISJEGNHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

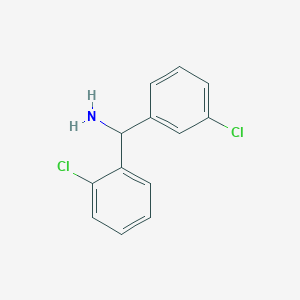
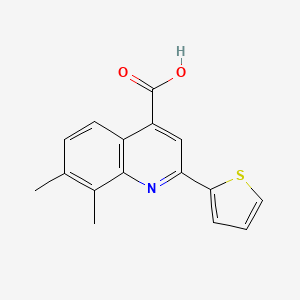
![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)
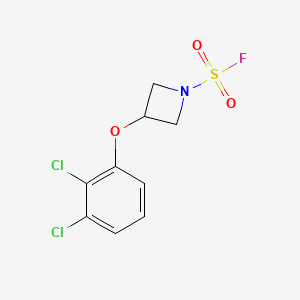
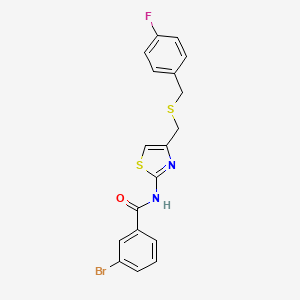
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)
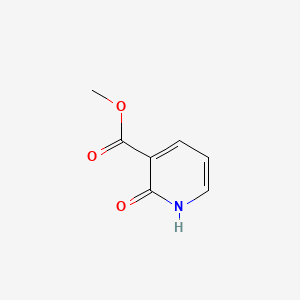

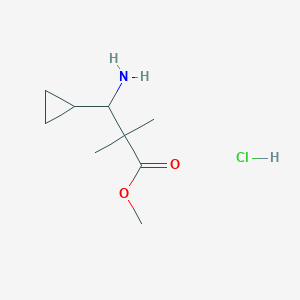
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2875897.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2875898.png)
